molecular formula C27H21N3O2S2 B3001798 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-naphthamide CAS No. 864859-79-0

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-naphthamide

Cat. No.: B3001798
CAS No.: 864859-79-0
M. Wt: 483.6
InChI Key: KNJVKJGLIHLUEP-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-naphthamide is a structurally complex heterocyclic compound featuring a benzo[d]thiazole core fused to a tetrahydrothieno[2,3-c]pyridine scaffold. Key substituents include an acetyl group at the 6-position and a 1-naphthamide moiety at the 2-position of the thienopyridine ring. The compound’s extended aromatic system and polar functional groups may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O2S2/c1-16(31)30-14-13-20-23(15-30)34-27(24(20)26-28-21-11-4-5-12-22(21)33-26)29-25(32)19-10-6-8-17-7-2-3-9-18(17)19/h2-12H,13-15H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJVKJGLIHLUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-naphthamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, particularly focusing on its anti-tubercular and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions including Knoevenagel condensation and other organic transformations. The compound's structure features a naphthamide moiety linked to a thieno[2,3-c]pyridine and a benzo[d]thiazole ring, which are known for their pharmacological relevance.

Key Structural Features:

  • Molecular Formula: C₁₈H₁₈N₂O₂S
  • Molecular Weight: 330.42 g/mol
  • Functional Groups: Amide, thiazole, and thieno-pyridine rings.

Anti-Tubercular Activity

Recent studies have highlighted the compound's potential as an anti-tubercular agent. A review of benzothiazole derivatives indicates that compounds similar to this compound exhibit significant inhibitory effects against Mycobacterium tuberculosis.

Minimum Inhibitory Concentration (MIC):
The MIC values for various synthesized benzothiazole derivatives have been reported as follows:

CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099

These results suggest that modifications in the chemical structure can enhance anti-tubercular activity significantly .

Anticancer Activity

The anticancer properties of compounds containing the benzothiazole moiety have also been investigated. For instance, derivatives of benzothiazole have shown promising results in inhibiting cancer cell proliferation in various studies. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.

Case Study:
A study on related compounds demonstrated that certain benzothiazole derivatives displayed effective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were significantly lower than those of standard chemotherapeutic agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity: Many benzothiazole derivatives inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis: In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.
  • Interference with DNA Replication: Some studies suggest that these compounds may interact with DNA or RNA synthesis processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

APE1 Inhibitors: N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide

Structural Similarities and Differences: This compound (referred to as Compound 3 in ) shares the benzo[d]thiazole-tetrahydrothieno[2,3-c]pyridine core with the target molecule. However, it substitutes the 6-acetyl group with an isopropyl moiety and replaces the 1-naphthamide with a simpler acetamide group.

Trifluoromethylbenzothiazole Acetamides (EP3348550A1)

Structural Similarities and Differences: The patent compounds (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide) retain the benzothiazole-acetamide backbone but lack the tetrahydrothieno[2,3-c]pyridine ring. The trifluoromethyl group at the 6-position of benzothiazole enhances electron-withdrawing effects .

The trifluoromethyl group improves metabolic stability and binding affinity in many drug candidates.

Comparison: The absence of the tetrahydrothieno[2,3-c]pyridine ring in these derivatives likely reduces conformational rigidity and target selectivity compared to the bicyclic system in the target compound. However, the trifluoromethyl group could offer superior pharmacokinetic properties, such as longer half-life.

Substituted Acetamide Derivatives (Research on Chemical Intermediates, 2023)

Structural Similarities and Differences: Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) share the acetamide and naphthalene motifs but incorporate triazole and alkoxy linkers instead of the benzothiazole-thienopyridine system .

Biological Activity :
These derivatives are synthesized for antimicrobial or anticancer screening. The triazole moiety contributes to hydrogen bonding and metal coordination.

Comparison : The target compound’s fused heterocycles likely confer greater target specificity than the flexible triazole-alkoxy linker in these derivatives. However, the naphthalene group in both compounds may engage in similar hydrophobic interactions.

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